molecular formula C24H22N2OS B11220661 2-[(2-methylbenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one

2-[(2-methylbenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one

Cat. No.: B11220661
M. Wt: 386.5 g/mol
InChI Key: GVLARXHLBSMGTO-UHFFFAOYSA-N
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Description

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core, a phenylethyl group, and a methylphenylmethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the quinazolinone core is reacted with a phenylethyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Methylphenylmethylsulfanyl Group: This can be accomplished through a nucleophilic substitution reaction, where the quinazolinone derivative is treated with a methylphenylmethylsulfanyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes and pathways due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.

Properties

Molecular Formula

C24H22N2OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one

InChI

InChI=1S/C24H22N2OS/c1-18-9-5-6-12-20(18)17-28-24-25-22-14-8-7-13-21(22)23(27)26(24)16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3

InChI Key

GVLARXHLBSMGTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4

Origin of Product

United States

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